6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium is a nitrogen-containing heterocyclic compound. Compounds with such structures are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium typically involves cyclization and ring annulation reactions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium include other nitrogen-containing heterocycles such as pyrrolopyrazines and indole derivatives. These compounds also exhibit a wide range of biological activities, but this compound is unique due to its specific structure and the combination of its biological properties .
Properties
IUPAC Name |
6-methoxy-7,8-dimethyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-7(2)13(16-3)8-4-5-9-11(10(6)8)12-17-14(9)15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYCYJLGGOQCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.